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Binding Mode and Key Interactions

The table below summarizes the core characteristics of 3-Bromo-7-nitreindazole's binding mode within the

NOS active site.

Feature Description

Overall Binding Site Substrate-binding pocket of the NOS oxygenase domain [1]

Primary Interaction Parallel Tt-stacking above the heme cofactor [2]

Key Conformational Displacement of active site residue Glu371 (eNOS numbering) [2] [3]
Change

Role of Substituents Nitro group acts as a hydrogen bond acceptor; Bromo group contributes

to affinity and planarity [2] [4]

Inhibition Consequence Perturbs heme propionate, disrupting its interaction with the pterin (H4B)
cofactor [3]
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The primary data on this interaction comes from high-resolution X-ray crystallography.

¢ Experimental Method: The binding mode was determined using X-ray crystallography on
cocrystallized complexes of the NOS oxygenase domain with 3-Bromo-7-nitroindazole [1] [3].

e Key Structure: The crystal structure of human endothelial NOS (eNOS) with 3-Bromo-7-
nitroindazole is publicly available in the Protein Data Bank (PDB) under identifier 1M9R [1]. This
structure was solved at a resolution of 2.56 A [1].

¢ Structural Analysis: Comparison of this structure with NOS structures bound to the native substrate,
L-arginine, or other inhibitors revealed the novel conformational change in Glu371 and the disruption
of the pterin-heme interaction, which is central to the inhibitor's mechanism [2] [3].

Mechanism of Action Diagram

The following diagram illustrates the unique inactivation mechanism induced by 3-Bromo-7-nitreindazole,

based on the crystallographic data.

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.smolecule.com/products/s589245?utm_src=pdf-body
https://www.rcsb.org/structure/1M9R
https://pubmed.ncbi.nlm.nih.gov/11695891/
https://www.smolecule.com/products/s589245?utm_src=pdf-body
https://www.smolecule.com/products/s589245?utm_src=pdf-body
https://www.rcsb.org/structure/1M9R
https://www.rcsb.org/structure/1M9R
https://pubmed.ncbi.nlm.nih.gov/12437348/
https://pubmed.ncbi.nlm.nih.gov/11695891/
https://www.smolecule.com/products/s589245?utm_src=pdf-body
https://www.smolecule.com/products/s589245?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

3-Bromo-7-nitroindazole Heme Cofactor
inds
Active Site

nduces conformational
change (swings out)

Interacts with
Glu371 —— » Heme Propionate
Disrupts interaction with
Pterin (H4B)

eads to

Inactive Enzyme

Click to download full resolution via product page

Importance for Inhibitor Design

Understanding this binding mode is crucial for drug design because it highlights a strategy to overcome the
challenge of highly conserved NOS active sites across different isoforms (nNOS, eNOS, iNOS) [5]. The
induced conformational change creates an active site with altered molecular recognition properties, which

can be exploited to design more potent and selective inhibitors [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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